Cas no 750621-52-4 (N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide)

N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide
- HMS1405P07
- ICCB-19 HCl
- CHEMBL1422728
- CS-0168492
- HMS2328K20
- 750621-52-4
- SMR000150102
- EN300-181101
- N-Cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide
- Enamine_004209
- SCHEMBL24133858
- ICCB-19?
- MLS000570028
-
- インチ: InChI=1S/C12H21N3OS/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,14)(H,15,16)
- InChIKey: MINNXTQGIRDHAI-UHFFFAOYSA-N
計算された属性
- 精确分子量: 255.14053348Da
- 同位素质量: 255.14053348Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 78.8Ų
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239132-2.5g |
N-Cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide |
750621-52-4 | 95% | 2.5g |
¥37299.00 | 2024-07-28 | |
Enamine | EN300-181101-0.25g |
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |
750621-52-4 | 90% | 0.25g |
$403.0 | 2023-09-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239132-250mg |
N-Cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide |
750621-52-4 | 95% | 250mg |
¥9425.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239132-500mg |
N-Cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide |
750621-52-4 | 95% | 500mg |
¥15996.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239132-1g |
N-Cycloheptyl-2-[(4,5-dihydro-1H-imidazol-2-yl)thio]acetamide |
750621-52-4 | 95% | 1g |
¥17556.00 | 2024-07-28 | |
Enamine | EN300-181101-1.0g |
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |
750621-52-4 | 1g |
$813.0 | 2023-06-08 | ||
1PlusChem | 1P01BES7-500mg |
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |
750621-52-4 | 90% | 500mg |
$848.00 | 2023-12-16 | |
1PlusChem | 1P01BES7-100mg |
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |
750621-52-4 | 90% | 100mg |
$399.00 | 2023-12-16 | |
Aaron | AR01BF0J-10g |
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |
750621-52-4 | 90% | 10g |
$4838.00 | 2023-12-15 | |
Aaron | AR01BF0J-2.5g |
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |
750621-52-4 | 90% | 2.5g |
$2217.00 | 2023-12-15 |
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide 関連文献
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamideに関する追加情報
Comprehensive Overview of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide (CAS No. 750621-52-4)
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide, identified by its CAS number 750621-52-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique structural framework, combining a cycloheptyl ring with a 4,5-dihydro-1H-imidazole moiety linked via a sulfanylacetamide bridge. Such a configuration offers intriguing possibilities for modulating biological activity, making it a subject of interest for drug discovery and material science applications.
In recent years, the demand for novel imidazole derivatives has surged due to their versatile pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. Researchers are particularly intrigued by the sulfanylacetamide group in this compound, which is known to enhance binding affinity to target proteins. This aligns with current trends in precision medicine and structure-activity relationship (SAR) studies, where subtle molecular modifications can drastically alter efficacy. The CAS 750621-52-4 compound is frequently cited in patents exploring heterocyclic chemistry, reflecting its potential as a scaffold for next-generation therapeutics.
From a synthetic chemistry perspective, the preparation of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide involves multi-step organic reactions, often employing cycloheptylamine and 2-mercaptoimidazoline as key intermediates. Optimizing its yield and purity is a focal point in industrial labs, as evidenced by discussions in forums like ResearchGate and ScienceDirect. Environmental considerations also drive interest in greener synthesis methods, such as catalytic C-S bond formation, which reduces waste and energy consumption—a priority for sustainable chemistry initiatives.
The compound’s physicochemical properties, including solubility, stability, and logP values, are critical for formulation scientists. Its imidazole-thioether linkage suggests moderate polarity, making it suitable for both aqueous and lipid-based delivery systems. These attributes are particularly relevant to drug delivery innovations, a hot topic in biopharmaceutical circles. Additionally, computational studies leveraging AI-driven molecular modeling tools have predicted its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, accelerating preclinical evaluations.
Beyond pharmaceuticals, CAS 750621-52-4 has exploratory applications in agrochemicals, where its structural motifs may combat resistant pathogens. The rise of climate-resilient crops has spurred research into novel fungicides and herbicides, with sulfur-containing heterocycles like this compound showing promise. Regulatory agencies emphasize eco-friendly pest control, further incentivizing studies on its biodegradability and non-target organism safety.
In summary, N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide exemplifies the intersection of medicinal chemistry and sustainable technology. Its CAS number 750621-52-4 serves as a gateway to a wealth of academic and industrial research, addressing pressing challenges in healthcare and agriculture. As high-throughput screening and machine learning refine compound libraries, this molecule’s potential will likely expand, solidifying its role in future scientific breakthroughs.
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